molecular formula C7H5F3INO B2445255 3-Iodo-4-(trifluoromethoxy)aniline CAS No. 1365969-58-9

3-Iodo-4-(trifluoromethoxy)aniline

Cat. No.: B2445255
CAS No.: 1365969-58-9
M. Wt: 303.023
InChI Key: VKATTYNFWRWDDN-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F3INO. It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of N-acetyl-4-(trifluoromethoxy)aniline, followed by reduction and iodination . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-Iodo-4-(trifluoromethoxy)aniline may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the reaction parameters and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethoxy)aniline
  • N-Acetyl-4-(trifluoromethoxy)aniline
  • 3-Iodo-4-(trifluoromethoxy)phenol

Uniqueness

3-Iodo-4-(trifluoromethoxy)aniline is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-iodo-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKATTYNFWRWDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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